molecular formula C17H38NO5P B1148084 Sphinganine-C17-1-phosphate CAS No. 474923-29-0

Sphinganine-C17-1-phosphate

Cat. No.: B1148084
CAS No.: 474923-29-0
M. Wt: 367.5 g/mol
InChI Key: RTCZJPCPBSBOKB-DLBZAZTESA-N
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Description

Sphinganine-1-phosphate (d17:0) is a bioactive lipid molecule belonging to the sphingolipid family. It plays essential roles in cell signaling, membrane structure, and cellular homeostasis. Structurally, it consists of a 17-carbon base (d17:0) linked to a phosphate group.

Scientific Research Applications

Biology and Cell Signaling::

    Cell Migration: Sphinganine-1-phosphate regulates cell migration, angiogenesis, and immune responses.

    Apoptosis: It influences cell survival and apoptosis pathways.

    Neuroprotection: Implicated in neurodegenerative diseases.

Medicine::

Mechanism of Action

Target of Action

Sphinganine-C17-1-phosphate primarily targets the sphingosine-1-phosphate receptor 1 (S1P1) . S1P1 is a key molecule with a variety of bioactive activities, including involvement in cancer cell proliferation, invasion, and metastasis . It also contributes to the formation of the cancer microenvironment by inducing surrounding vascular- and lymph-angiogenesis and regulating the immune system .

Mode of Action

Exogenous this compound activates S1P1 . This activation leads to a series of intracellular events that result in various changes in the cell. For instance, this compound, mainly produced by SphK2 in mitochondria, binds to prohibitin 2, which plays an important role in regulating cytochrome-c oxidase assembly and mitochondrial respiration .

Biochemical Pathways

This compound is involved in intricate metabolic pathways. The 18-carbon amino alcohol, sphingosine, is produced through the salvage pathway, following the breakdown of ceramide, whereas sphinganine is synthesized in the de novo biosynthesis pathway . Sphinganine (SPH d18:1 and SPH d18:0) are phosphorylated by the action of various kinases .

Pharmacokinetics

It’s known that sphingosine-1-phosphate requires designated binding partners, like transporters and carriers, to move around along the circulation .

Result of Action

The activation of S1P1 by this compound exhibits protective effects against hepatic and renal ischemia and reperfusion (IR) . It has also been shown to have antifibrotic effects in scleroderma fibroblasts through normalization of PTEN protein levels, collagen and matrix metalloproteinase-1 (MMP-1) expression, and Smad3 phosphorylation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the balance among the different sphingolipids is important for directing immune responses, regardless of whether they originate as intra- or extracellular immune events . Moreover, disease-specific alterations in sphingolipids and related enzymes can be prognostic markers of human disease progression .

Future Directions

Sphinganine-1-phosphate suppresses GLUT activity through PP2A and counteracts hyperglycemia in diabetic red blood cells . This mechanism responds to pharmacological S1P analogues such as fingolimod and may be functional in other insulin-independent tissues making it a promising therapeutic target .

Biochemical Analysis

Biochemical Properties

Sphinganine-C17-1-phosphate is involved in the sphingolipid metabolism, where it interacts with various enzymes and proteins . It is the product of phosphorylation of sphinganine by sphingosine kinase . The signaling functions of this compound are currently under extensive investigation .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been implicated in a variety of biological processes, including senescence, inflammation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It increases intracellular calcium levels, allowing for phospholipase C stimulation by G i proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is ongoing .

Metabolic Pathways

This compound is involved in the sphingolipid metabolism pathway . It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins . The effects on its localization or accumulation are still being studied .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes::

    De Novo Synthesis: Sphinganine-1-phosphate can be synthesized de novo within cells by enzymatic reactions involving serine palmitoyltransferase (SPT) and ceramide synthase.

    Chemical Synthesis: Chemical methods involve the phosphorylation of sphinganine (d17:0) using appropriate reagents.

Industrial Production:: Industrial-scale production methods are not widely reported due to the compound’s specialized nature. research-grade quantities are available from suppliers.

Chemical Reactions Analysis

Sphinganine-1-phosphate (d17:0) can undergo various reactions:

    Phosphorylation: The addition of a phosphate group to sphinganine (d17:0).

    Hydrolysis: Cleavage of the phosphate ester bond.

    Metabolism: Enzymatic modifications leading to other sphingolipids.

Common reagents include phosphoric acid, enzymes (e.g., sphingosine kinases), and specific phosphatases. Major products include sphingosine-1-phosphate (d17:0) and ceramides.

Comparison with Similar Compounds

    Sphingosine-1-phosphate (d181): Similar structure but different carbon chain length.

    Ceramides: Precursors to sphinganine-1-phosphate.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sphinganine-C17-1-phosphate involves the conversion of sphinganine to Sphinganine-C17-1-aldehyde, followed by the reaction of the aldehyde with diethyl phosphate to yield the final product.", "Starting Materials": [ "Sphinganine", "Diethyl phosphate", "Sodium borohydride", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Sphinganine is reacted with sodium borohydride in methanol to yield Sphinganine-C17-1-alcohol.", "Step 2: Sphinganine-C17-1-alcohol is oxidized with sodium chlorite in acetic acid to yield Sphinganine-C17-1-aldehyde.", "Step 3: Sphinganine-C17-1-aldehyde is reacted with diethyl phosphate in the presence of sodium hydroxide to yield Sphinganine-C17-1-phosphate.", "Step 4: The product is purified by extraction with chloroform and acidification with hydrochloric acid." ] }

CAS No.

474923-29-0

Molecular Formula

C17H38NO5P

Molecular Weight

367.5 g/mol

IUPAC Name

[(2S,3R)-2-azaniumyl-3-hydroxyheptadecyl] hydrogen phosphate

InChI

InChI=1S/C17H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h16-17,19H,2-15,18H2,1H3,(H2,20,21,22)/t16-,17+/m0/s1

InChI Key

RTCZJPCPBSBOKB-DLBZAZTESA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O

SMILES

CCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(COP(=O)(O)[O-])[NH3+])O

Synonyms

(2S,3R)-2-Amino-1,3-heptadecanediol 1-(Dihydrogen Phosphate);  (2S,3R)-2-Amino-3-hydroxyheptadecyl Dihydrogen Phosphate

Origin of Product

United States

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